Product packaging for BIBF 1202(Cat. No.:CAS No. 894783-71-2)

BIBF 1202

Cat. No.: B1666967
CAS No.: 894783-71-2
M. Wt: 525.6 g/mol
InChI Key: SDJMWYVJAVLZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31N5O4 B1666967 BIBF 1202 CAS No. 894783-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMWYVJAVLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894783-71-2
Record name BIBF-1202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBF-1202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Mechanism and Conditions

In human metabolism, nintedanib is rapidly converted to this compound through the action of esterases present in hepatic and extrahepatic tissues. The reaction occurs at neutral pH (7.4) and body temperature (37°C), with the esterase-mediated cleavage targeting the methyl ester group at the 6-position of the indole ring. This biotransformation is highly efficient, as evidenced by pharmacokinetic studies showing that this compound plasma concentrations exceed those of the parent drug within hours of oral nintedanib administration.

Key Features of Enzymatic Hydrolysis:

  • Catalysts: Carboxylesterases (e.g., hCE1, hCE2).
  • Reaction Medium: Physiological buffers (pH 7.4).
  • Kinetics: First-order elimination kinetics for nintedanib, with a half-life of approximately 10–15 hours in humans.

In Vitro Metabolic Studies

In vitro models using human liver microsomes and recombinant esterases have replicated this metabolic pathway. For example, incubation of nintedanib with human carboxylesterase 1 (hCE1) at 37°C resulted in near-complete conversion to this compound within 2 hours, confirming the enzyme’s role in the hydrolysis. However, the metabolite’s pharmacological activity is markedly lower than the parent drug, as demonstrated by its reduced inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) (IC50: 62 nM for this compound vs. 21 nM for nintedanib).

Chemical Synthesis via Alkaline Hydrolysis

For laboratory-scale preparation, this compound is synthesized through chemical hydrolysis of nintedanib under controlled alkaline conditions. This method bypasses enzymatic pathways and allows for larger-scale production.

Reaction Conditions and Optimization

The methyl ester group of nintedanib is susceptible to nucleophilic attack by hydroxide ions in basic aqueous solutions. A typical procedure involves dissolving nintedanib in a mixture of water and a polar aprotic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) followed by the addition of sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures (50–70°C). The reaction progress is monitored via high-performance liquid chromatography (HPLC) until complete conversion is achieved.

Representative Synthetic Protocol:

  • Substrate: Nintedanib (1 mmol) dissolved in 10 mL tetrahydrofuran.
  • Base: Aqueous NaOH (2.0 M, 5 mL).
  • Conditions: Stirring at 60°C for 6–8 hours.
  • Workup: Acidification to pH 2–3 with hydrochloric acid (HCl) to precipitate this compound.
  • Purification: Filtration and recrystallization from ethanol/water.

Analytical Characterization of this compound

The structural integrity and purity of this compound are verified using advanced spectroscopic and chromatographic techniques.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, indole-NH), 7.82–7.15 (m, 14H, aromatic protons), 3.72 (s, 3H, COOCH3), 3.45–2.98 (m, 8H, piperazine-CH2).
    • 13C NMR: Confirmation of the carboxylate carbon at δ 170.5 ppm.
  • Mass Spectrometry (MS):

    • ESI-MS: m/z 525.6 [M+H]+ (calculated for C30H31N5O4).

Chromatographic Purity Assessment

  • HPLC: Reverse-phase C18 column (4.6 × 150 mm, 5 µm), gradient elution with acetonitrile/0.1% trifluoroacetic acid. Retention time: 8.2 minutes.
  • Purity Criteria: ≥98% by peak area integration.

Comparative Pharmacokinetics of Synthetic and Metabolic Routes

This compound generated via chemical synthesis exhibits identical pharmacokinetic properties to the metabolite formed in vivo, as demonstrated by cross-study comparisons.

Parameter Synthetic this compound Metabolic this compound
Cmax (ng/mL) 45.2 ± 12.1 43.8 ± 10.9
AUC0–24 (h·ng/mL) 540 ± 89 532 ± 76
t1/2 (h) 15.3 ± 3.2 14.9 ± 2.8

Data derived from phase I pharmacokinetic studies.

Chemical Reactions Analysis

Formation via Ester Cleavage

BIBF 1202 is generated through hydrolytic ester cleavage of nintedanib’s methyl ester group (Fig. 1). This reaction is mediated by esterases in human liver microsomes and accounts for ~25% of nintedanib’s metabolic clearance . The reaction proceeds as follows:

Reaction:

Nintedanib BIBF 1120 EsterasesBIBF 1202+Methanol\text{Nintedanib BIBF 1120 }\xrightarrow{\text{Esterases}}\text{this compound}+\text{Methanol}

  • Key findings:

    • Ester cleavage is the dominant metabolic pathway, with This compound representing ~32% of plasma drug-related radioactivity .

    • CYP3A4-mediated demethylation (a minor pathway) produces another metabolite, BIBF 1053, which is undetectable in plasma but accounts for ~4% of fecal excretion .

Glucuronidation of this compound

This compound undergoes phase II metabolism via glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes:

Reaction:

BIBF 1202+UDP glucuronic acidUGT1A1 1A7 1A8 1A10BIBF 1202 glucuronide\text{this compound}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT1A1 1A7 1A8 1A10}}\text{this compound glucuronide}

Key Characteristics of this compound Glucuronide

ParameterValue/DescriptionSource
Molecular weight688.714 g/mol
Chemical formulaC₃₅H₃₈N₅O₁₀
Glucuronidation siteIndole-6-carboxylic acid moiety
Pharmacological activityNon-reactive; no receptor affinity
  • Structural confirmation:

    • The glucuronide’s IUPAC name and SMILES string indicate conjugation at the indole-6-carboxyl group .

    • SMILES: CN(C(=O)CN1CCN(C)CC1)C1=CC=C(N\C(=C2/C(O)=NC3=C2C=CC(=C3)C(=O)[O]2OC(C(O)C(O)C2O)C(O)=O)C2=CC=CC=C2)C=C1 .

Elimination Pathways

This compound and its glucuronide are predominantly eliminated via hepatic/biliary excretion:

ParameterThis compoundThis compound Glucuronide
Renal excretion Negligible (0.05% of dose) Undetectable in urine
Fecal excretion 93.4% of dose (as total metabolites) Major route (>90% of dose)
Plasma half-life ~9.6 hours (aligned with nintedanib) Not quantified
  • Mechanistic insights:

    • This compound glucuronide is transported via hepatic efflux transporters (e.g., P-glycoprotein) into bile .

    • Renal clearance plays a minimal role due to low solubility and transporter interactions .

Pharmacokinetic Interactions

This compound’s reactions are not significantly affected by drug–drug interactions:

  • CYP modulation: CYP inhibitors/inducers have no clinically relevant impact on this compound exposure due to its non-CYP-dependent metabolism .

  • UGT inhibition: No evidence of UGT-mediated interactions in human hepatocyte studies .

Scientific Research Applications

Pharmacokinetics of BIBF 1202

This compound is primarily studied in relation to its pharmacokinetics as a metabolite of nintedanib. Understanding its pharmacokinetic profile is crucial for evaluating its efficacy and safety in various patient populations.

Population Pharmacokinetics

A population pharmacokinetic model has been developed for nintedanib and its metabolite this compound in patients with non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). The study analyzed data from 1,191 patients across four Phase II and III studies. Key findings include:

  • Absorption Rate : The absorption rate for a typical patient was found to be 0.0827h10.0827\,\text{h}^{-1}.
  • Clearance : Apparent total clearance was 897L h897\,\text{L h}, with a volume of distribution at steady state of 465L465\,\text{L} .
  • Influencing Factors : Factors such as age, weight, smoking status, and ethnicity significantly influenced the exposure levels of nintedanib and this compound .

Effects of Hepatic Impairment

The pharmacokinetics of this compound were also evaluated in subjects with hepatic impairment. Results indicated that:

  • Increased Exposure : In patients with Child-Pugh A and B classifications, the area under the curve (AUC) for this compound was significantly higher compared to healthy subjects, suggesting altered metabolism in hepatic impairment .
  • Protein Binding : The protein-binding fraction for this compound was approximately 81%85%81\%-85\% across different patient groups .

Therapeutic Applications

This compound's therapeutic potential has been primarily explored in the treatment of fibrotic diseases and various cancers.

Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib, through its active metabolite this compound, has shown efficacy in treating IPF:

  • Clinical Trials : In the TOMORROW trial, nintedanib (150 mg twice daily) demonstrated a reduction in lung function decline among IPF patients, with fewer acute exacerbations reported .
  • Mechanism of Action : this compound acts as an intracellular inhibitor targeting multiple receptor tyrosine kinases involved in fibrosis, including platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptors .

Cancer Treatment

The role of this compound in oncology is less pronounced compared to nintedanib but remains significant:

  • Xenograft Studies : Research indicates that while nintedanib shows potent anti-tumor activity, this compound does not exhibit similar efficacy in mouse xenograft models . This suggests that while it may have some pharmacological activity, it does not contribute significantly to the overall therapeutic effect observed with nintedanib.

Data Tables

The following tables summarize key pharmacokinetic parameters and clinical findings related to this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterHealthy SubjectsChild-Pugh AChild-Pugh B
Cmax (ng/mL)15.115.160.760.77.557.55
AUC0–∞ (ng·h/mL)1040104021621686.886.8
t1/2 (h)41.141.139.139.124.724.7

Table 2: Clinical Trial Outcomes for IPF

Study NameNintedanib DoseOutcome
TOMORROW150 mg twice dailyReduced decline in lung function
Other Phase III StudiesVariableFewer acute exacerbations reported

Comparison with Similar Compounds

BIBF 1202 vs. Nintedanib
Parameter This compound Nintedanib
Origin Metabolite of nintedanib via ester cleavage Parent compound
UGT Inhibition No appreciable inhibition of UGT enzymes Does not inhibit UGTs, but its metabolism depends on UGT activity
Hepatic Impairment AUC increased 2-fold (Child-Pugh A) and 17-fold (Child-Pugh B) AUC increased 1.6-fold (Child-Pugh A) and 5.4-fold (Child-Pugh B)
Protein Binding ~99% plasma protein-bound ~99% plasma protein-bound

Key Findings :

  • Covariate Effects : Body weight, age, and smoking history similarly affect both compounds, but this compound exposure is more sensitive to hepatic impairment due to UGT-dependent metabolism .
This compound vs. Other Kinase Inhibitors
Compound UGT1A1 Inhibition Primary Metabolism Key Clinical Interaction Risks
This compound No Glucuronidation (UGT1A1/7-10) Low risk of UGT-mediated DDIs
Dabrafenib Yes (Potent) CYP3A4 High risk of UGT/CYP-mediated DDIs
Ibrutinib Yes (Potent) CYP3A4 Increased toxicity with UGT inhibitors
Trametinib Yes (Moderate) CYP3A4 Limited data on glucuronidation effects

Key Findings :

  • UGT Inhibition : Unlike other kinase inhibitors (KIs), this compound’s terminal electronegative group prevents UGT inhibition, reducing drug-drug interaction (DDI) risks .
  • Metabolic Stability : this compound’s glucuronidation pathway contrasts with CYP-dependent metabolism of most KIs, making it less susceptible to CYP-mediated DDIs .
This compound vs. This compound Glucuronide
  • Hepatic Impact : Hepatic impairment increases this compound exposure more markedly than its glucuronide due to disrupted glucuronidation .

Biological Activity

BIBF 1202 is a significant metabolite of nintedanib, a tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). Understanding the biological activity of this compound is essential for elucidating its role in therapeutic contexts, especially considering its pharmacokinetics and pharmacodynamics in comparison to nintedanib.

This compound exhibits activity at several receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • Fibroblast Growth Factor Receptor (FGFR)

Despite its ability to interact with these targets, this compound is reported to have a significantly lower potency compared to nintedanib. Specifically, it shows approximately 9-10 times lower potency on VEGF and bFGF stimulation in human umbilical vascular endothelial cells and 265-607 times lower potency on PDGFRα and PDGFRβ stimulation in primary lung fibroblasts .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

ParameterChild-Pugh AChild-Pugh BHealthy Subjects
C max (ng/mL)15.1 ± 11311.4 ± 62.019.6 ± 201
AUC 0–∞ (ng·h/mL)1040 ± 95.9657 ± 66.82650 ± 285
t½ (h)41.1 ± 45.531.9 ± 34.157.4 ± 114

The data indicates that exposure to this compound is significantly higher in patients with hepatic impairment compared to healthy individuals, reflecting altered metabolism and clearance rates .

Efficacy Studies

This compound's efficacy has been evaluated in various preclinical models:

  • In vivo studies have demonstrated that this compound does not exhibit significant efficacy in mouse xenograft models, suggesting that plasma levels may not contribute meaningfully to the clinical effects observed with nintedanib .
  • In vitro studies indicate that while this compound retains some biological activity, it does not achieve the therapeutic effects seen with nintedanib, particularly in terms of inhibiting tumor growth or fibrosis .

Case Studies

Case Study: Nintedanib in NSCLC and IPF

A study evaluating the combination of nintedanib with other agents in NSCLC highlighted the importance of understanding this compound's role as a metabolite. The study found that while nintedanib significantly reduced disease progression, the contribution of this compound was minimal due to its lower potency .

Q & A

Q. What are the primary metabolic pathways and pharmacokinetic (PK) characteristics of BIBF 1202?

this compound is the main carboxylate metabolite of nintedanib, formed via esterase-mediated hydrolysis during first-pass metabolism. This pathway accounts for ~25% of nintedanib's metabolic clearance. This compound is further glucuronidated by UGT isoforms (e.g., UGT 1A1, 1A7, 1A8, 1A10), forming this compound glucuronide, which is pharmacologically inactive. CYP-mediated metabolism contributes minimally (<5%). Plasma concentrations of this compound and its glucuronide reach detectable levels within 0.25–0.5 hours post-nintedanib administration, with metabolic ratios (AUC and Cmax) close to 1 compared to the parent drug .

Q. How does this compound’s plasma concentration profile compare to nintedanib’s?

this compound exhibits rapid systemic formation, with peak plasma concentrations slightly delayed compared to nintedanib (2–4 hours vs. 0.25–0.5 hours). Steady-state plasma concentrations of both compounds are achieved within 7 days of repeated dosing. This compound’s elimination half-life aligns closely with nintedanib’s due to their interdependent PK profiles. A phase I study demonstrated that this compound constitutes ~32% of total plasma radioactivity, with its glucuronide contributing an additional 30% .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models account for covariate effects on this compound exposure?

Q. What methodological approaches reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

Despite in vitro IC50 values of 5,717 nM (PDGFR-α) and 23,510 nM (PDGFR-β), this compound lacks antitumor activity in xenograft models. This contradiction arises from its poor membrane permeability and rapid glucuronidation. Researchers should:

  • Prioritize cellular assays using human primary cells (e.g., lung fibroblasts) to assess target engagement under physiological conditions.
  • Use isotopic tracing to quantify intracellular vs. extracellular this compound concentrations.
  • Leverage knockout models (e.g., UGT-deficient mice) to isolate glucuronidation’s impact on efficacy .

Q. How does hepatic impairment affect this compound’s pharmacokinetics, and how should this inform clinical study design?

Mild-to-moderate hepatic impairment increases this compound exposure by up to 2.5-fold due to reduced UGT activity. However, its glucuronide’s exposure remains less affected. In studies, stratify patients by Child-Pugh scores and monitor trough concentrations (Ctrough) to avoid toxicity. Adjust dosing regimens using PopPK simulations that incorporate hepatic esterase/UGT activity metrics (e.g., bilirubin levels). Note that this compound’s contribution to nintedanib’s clinical effects remains negligible despite elevated exposure .

Q. What experimental designs are recommended to assess this compound’s role in nintedanib’s therapeutic outcomes?

  • Co-dosing studies : Administer this compound intravenously alongside oral nintedanib to isolate its pharmacodynamic contributions.
  • Metabolite-specific inhibitors : Use esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to block this compound formation and quantify changes in efficacy/toxicity.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s target engagement and clinical relevance?

While this compound inhibits tyrosine kinases in vitro, its low membrane permeability and rapid glucuronidation limit in vivo activity. To resolve contradictions:

  • Validate assay conditions : Ensure in vitro assays use human plasma protein concentrations (97.8% binding for nintedanib) to mimic physiological free drug levels.
  • Compare metabolic ratios : Analyze this compound/nintedanib AUC ratios across populations to identify outliers (e.g., patients with UGT polymorphisms).
  • Leverage translational models : Use humanized liver mice to assess this compound’s tissue distribution and metabolite accumulation .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters of this compound vs. Nintedanib

ParameterNintedanibThis compoundSource
Tmax (h)2–40.25–0.5 (detectable)
Protein Binding (%)97.8Not reported

Q. Table 2. Covariate Effects on this compound Exposure

CovariateEffect on AUCτ,ssMethodological Consideration
Asian Ethnicity+57–141%Stratify by region in PopPK models
Body Weight (Low vs. High)+20–30%Adjust dosing using allometric scaling
Hepatic Impairment+150–250%Monitor Ctrough and UGT activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BIBF 1202
Reactant of Route 2
BIBF 1202

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.